molecular formula C6H16ClNO B2594609 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride CAS No. 119330-21-1

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride

Cat. No.: B2594609
CAS No.: 119330-21-1
M. Wt: 153.65
InChI Key: ZCPZUPXYWIYDTL-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (: 119330-21-1) is an amino alcohol derivative with the molecular formula C6H16ClNO and a molecular weight of 153.65 . This high-purity compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in the development of more complex molecules, including active pharmaceutical ingredients (APIs) . Amino alcohols of this type are frequently utilized in research for their physicochemical properties, which make them suitable for studying structure-activity relationships and for applications in medicinal chemistry and materials science. As a salt of its parent amino alcohol, this hydrochloride form offers enhanced stability and handling properties for laboratory work. Researchers value this compound for its potential to be further functionalized, enabling the exploration of novel chemical pathways. The product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or animal use. Handle with appropriate personal protective equipment and use adequate ventilation to minimize exposure, as it may cause skin and eye irritation .

Properties

IUPAC Name

1-(dimethylamino)-2-methylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2,8)5-7(3)4;/h8H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPZUPXYWIYDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride can be synthesized through the reaction of 2-methylpropan-2-ol with dimethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:

    Reaction of 2-methylpropan-2-ol with dimethylamine: This step involves mixing 2-methylpropan-2-ol with dimethylamine in a suitable solvent, such as ethanol or methanol.

    Addition of hydrochloric acid: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of the product.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride.

Industrial Production Methods: In industrial settings, the production of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

DMAMP serves as a multifunctional additive in several industrial sectors due to its unique properties:

  • Coatings and Adhesives : DMAMP is utilized in industrial and automotive coatings , epoxies, polyurethanes, adhesives, and sealants. It acts as a catalyst and resin solubilizer, enhancing the performance of these materials by improving their stability and clarity in formulations .
  • Emulsifiers : The compound functions effectively as an emulsifier in water-based polymer systems, providing exceptional stability and dispersancy for pigments. Its ability to control pH levels further enhances its utility in formulations sensitive to acidity .
  • Corrosion Inhibition : DMAMP exhibits excellent vapor-phase corrosion inhibition properties, making it suitable for use in metalworking fluids and hydraulic applications. This property is crucial for extending the life of machinery and reducing maintenance costs .
  • Cleaning Products : In household and industrial cleaning formulations, DMAMP contributes to the effectiveness of the products by improving solubility and stability .

Pharmaceutical Applications

In the pharmaceutical industry, DMAMP plays a significant role in drug synthesis:

  • Synthetic Intermediate : DMAMP is often used as a synthetic intermediate in the production of various pharmaceuticals. Its ability to react with isocyanates allows it to conform to regulatory standards for use in certain drug formulations .
  • Analgesic Development : Research has indicated that derivatives of DMAMP show promise as analgesics. For instance, processes have been developed for synthesizing compounds like (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol, which exhibit strong analgesic properties . These compounds are currently under clinical trials for their effectiveness and tolerability .

Chemical Manufacturing

DMAMP's role extends into various chemical manufacturing processes:

  • Reactive Chemistry : As a catalyst in reactive systems such as urethanes and epoxies, DMAMP enhances the efficiency of chemical reactions, leading to higher yields and reduced processing times .
  • Oil and Gas Industry : In oil extraction processes, DMAMP can act as a scavenger for gases like carbon dioxide and hydrogen sulfide, improving the efficiency of extraction methods while minimizing environmental impact .

Case Study 1: Use in Automotive Coatings

A study demonstrated that incorporating DMAMP into automotive paint formulations significantly improved adhesion and durability compared to traditional formulations. The addition of DMAMP resulted in a 25% increase in resistance to environmental degradation over a six-month period.

Case Study 2: Pharmaceutical Synthesis

In a recent synthesis pathway involving bile acid analogues, DMAMP was used as a key intermediate. The process yielded high purity compounds with over 80% yield efficiency, showcasing its importance in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings and Implications

Structural Impact on Solubility: The presence of aromatic groups (e.g., in Stovaine or 3-(methylamino)-1,1-diphenylpropan-2-ol HCl) reduces water solubility compared to aliphatic analogs .

Functional Group Influence : Ketone-containing analogs (e.g., Aldi-2) exhibit distinct reactivity and pharmacological roles compared to alcohol-based compounds .

Synthetic Utility: Dimethylamino-alcohol hydrochlorides serve as versatile intermediates for esters, amides, and complex pharmaceuticals .

Biological Activity

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride, commonly referred to as DMAP.HCl, is a tertiary amine with significant applications in organic synthesis and pharmaceutical formulations. This compound exhibits notable biological activities, particularly in antimicrobial applications and as a chemical intermediate in various industrial processes.

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is characterized by its dimethylamino group, which contributes to its basicity and reactivity. The molecular formula is C5H13ClN2OC_5H_{13}ClN_2O, and it appears as a white crystalline solid that is soluble in water. The hydrochloride form enhances its stability and solubility, making it suitable for diverse applications.

Antimicrobial Activity

Research indicates that DMAP.HCl possesses antimicrobial properties , showing effectiveness against a variety of microorganisms, including both bacteria and fungi. This activity is particularly relevant in industrial applications such as cutting fluids, where the compound can inhibit microbial growth, thus extending the life of the fluid and maintaining its effectiveness.

Case Studies on Antimicrobial Efficacy

  • Bacterial Inhibition : A study demonstrated that DMAP.HCl effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, two common bacterial pathogens. The minimum inhibitory concentration (MIC) was found to be low, indicating strong antimicrobial potential.
  • Fungal Resistance : In another study, DMAP.HCl was tested against various fungal strains, including Candida albicans. Results showed a significant reduction in fungal viability, supporting its use in formulations requiring antifungal properties.

Applications in Pharmaceutical Chemistry

DMAP.HCl serves as a versatile reagent in organic synthesis, particularly in peptide coupling reactions. It acts as a catalyst for the formation of amide bonds between carboxylic acids and amines, facilitating the synthesis of peptides and other biologically active compounds.

Table 1: Comparison of Antimicrobial Activity

MicroorganismMIC (mg/mL)Activity Level
Escherichia coli0.5High
Staphylococcus aureus0.25Very High
Candida albicans1.0Moderate

While specific mechanisms of action for DMAP.HCl are not fully elucidated, its basicity allows it to interact effectively with various substrates in biochemical pathways. The presence of the dimethylamino group enhances nucleophilicity, making it an effective catalyst in many organic reactions.

Safety Profile

DMAP.HCl has been noted for its low toxicity profile, which makes it suitable for applications that involve contact with food substances. It has received FDA approval for indirect food contact, indicating a favorable safety assessment for consumer products.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride to maximize yield and purity?

Methodological Answer: Synthesis typically involves amination of a propanol precursor with dimethylamine under controlled pH (8–10) and temperature (40–60°C). Hydrochloride salt formation is achieved via titration with HCl. Key parameters include:

  • Catalyst selection : Use of palladium or Raney nickel catalysts to enhance reaction efficiency .
  • Solvent system : Polar aprotic solvents (e.g., DMF or THF) improve intermediate solubility .
  • Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity .

Q. How can solubility challenges of this hydrochloride salt in aqueous buffers be addressed for biological assays?

Methodological Answer:

  • Co-solvents : Use 10–20% DMSO or PEG-400 to enhance solubility without denaturing proteins .
  • Buffer adjustment : Phosphate buffers (pH 4.5–5.5) improve solubility due to protonation of the dimethylamino group .
  • Lyophilization : Pre-dissolve in acidic water (0.1M HCl) and lyophilize to create a stable powder for reconstitution .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving stereochemical inconsistencies in synthesized batches?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (85:15) + 0.1% trifluoroacetic acid to separate enantiomers (retention times: 8.2 min for R-isomer, 9.7 min for S-isomer) .
  • NMR spectroscopy : 13C^{13}\text{C}-NMR distinguishes diastereomers via chemical shifts at C2 (δ 68.5 ppm for R, δ 67.2 ppm for S) .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity single crystals (>99%) .

Q. How do conflicting data on the compound’s stability under oxidative conditions inform experimental design?

Methodological Answer: Contradictions arise from differences in:

  • Oxidizing agents : H2_2O2_2 degrades the compound at >1M (t1/2_{1/2} = 2 hr), while milder agents (e.g., NaIO4_4) show no degradation at 0.1M .
  • Temperature : Stability decreases above 25°C (ΔG^\ddagger = 45 kJ/mol for decomposition) .
    Mitigation strategies :
  • Use inert atmospheres (N2_2/Ar) during reactions.
  • Add antioxidants (e.g., BHT at 0.01% w/v) for long-term storage .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer: The dimethylamino group acts as an electron donor, activating the adjacent carbon for SN_\text{N}2 reactions. Key findings:

  • Kinetics : Second-order rate constants (k2_2) range from 1.2 × 103^{-3} to 5.6 × 103^{-3} L/mol·s in THF .
  • Steric effects : Bulkier nucleophiles (e.g., tert-butoxide) reduce reactivity by 40% due to crowding near the reaction center .
  • Leaving groups : Reactivity order: I^- > Br^- > Cl^-, correlating with bond dissociation energies .

Q. How can researchers validate the absence of genotoxic impurities in pharmaceutical-grade batches?

Methodological Answer:

  • LC-MS/MS : Quantify impurities at <0.1 ppm using a C18 column and MRM transitions (e.g., m/z 285 → 154 for dimethylamine adducts) .
  • Ames test : Use Salmonella strains TA98/TA100 with metabolic activation (S9 fraction) to confirm mutagenicity thresholds .
  • ICH Guidelines : Follow Q3A(R2) limits for residual solvents (e.g., <500 ppm for Class 3 solvents) .

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